molecular formula C10H11NO2 B2696673 2-Oxo-3-phenylbutanamide CAS No. 4658-67-7

2-Oxo-3-phenylbutanamide

Cat. No.: B2696673
CAS No.: 4658-67-7
M. Wt: 177.203
InChI Key: IFXYUXOHWBOFPY-UHFFFAOYSA-N
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Description

2-Oxo-3-phenylbutanamide is an organic compound with the molecular formula C10H11NO2. It is also known by its IUPAC name, this compound. This compound is characterized by the presence of a phenyl group attached to a butanamide backbone, with a keto group at the second position. It is a white crystalline solid with a melting point of 114-116°C .

Scientific Research Applications

2-Oxo-3-phenylbutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2-Oxo-3-phenylbutanamide is not provided in the search results. As a related example, fentanyl works by binding to opioid receptors, which are found in areas of the brain that control pain and emotions .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Oxo-3-phenylbutanamide can be synthesized through various synthetic routes. One common method involves the reaction of benzyl cyanide with acetic anhydride in the presence of a base, followed by hydrolysis to yield the desired product. The reaction conditions typically include:

    Reagents: Benzyl cyanide, acetic anhydride, base (e.g., sodium hydroxide)

    Solvent: Acetone or ethanol

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale reactors and continuous flow systems might be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-3-phenylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts or under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides, esters, or other substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-oxo-3-phenylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-7(9(12)10(11)13)8-5-3-2-4-6-8/h2-7H,1H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXYUXOHWBOFPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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